N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide

Description

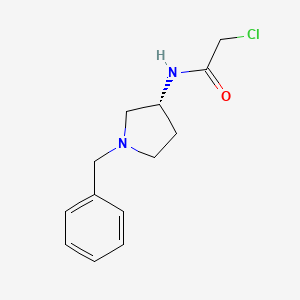

N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide is a chiral compound featuring a pyrrolidine core substituted with a benzyl group at the nitrogen atom and a chloroacetamide moiety at the 3-position. The (R)-enantiomer is explicitly designated, which may influence its stereochemical interactions in biological or catalytic systems.

The synthesis of such compounds typically involves nucleophilic substitution reactions using chloroacetyl chloride, as evidenced by related syntheses in the literature (e.g., coupling of amines with chloroacetyl chloride under basic conditions) .

Structure

3D Structure

Properties

IUPAC Name |

N-[(3R)-1-benzylpyrrolidin-3-yl]-2-chloroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c14-8-13(17)15-12-6-7-16(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,17)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBWRCHTSALJTF-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CCl)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1NC(=O)CCl)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.

Attachment of the Chloroacetamide Moiety: The final step involves the reaction of the benzyl-pyrrolidine intermediate with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the chloroacetamide group.

Industrial Production Methods

Industrial production of N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the chloroacetamide moiety or the benzyl group.

Substitution: The chloro group in the chloroacetamide moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogues: Pyrrolidine vs. Piperidine Derivatives

The target compound is compared to derivatives with piperidine or modified pyrrolidine scaffolds (Table 1):

Key Observations :

- Substituent Position : Substitution at the 4-position of piperidine (vs. 3-position in pyrrolidine) could sterically hinder interactions with active sites.

Benzoimidazole-Phenyl Chloroacetamides

Compounds such as N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-2-chloro-acetamide (, compound 4) share the chloroacetamide group but incorporate a benzoimidazole-phenyl system. These derivatives exhibit:

- Enhanced π-π Stacking Potential: The aromatic benzoimidazole moiety may improve interactions with hydrophobic enzyme pockets or DNA, unlike the non-aromatic pyrrolidine core of the target compound.

- Synthetic Yields : Yields for benzoimidazole derivatives range from 52% to 74% , suggesting variability in reaction efficiency based on substituents (e.g., piperidinyl vs. morpholinyl groups).

Thiadiazole and Quinoxaline Derivatives

Thiadiazole-based chloroacetamides () demonstrate broad antimicrobial activity, particularly against fungi. For example, N-(substituted-1,3,4-thiadiazole)-2-chloro-acetamide derivatives show superior antifungal activity compared to antibacterial effects.

Biological Activity

N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C13H17N2OCl

- Molecular Weight : Approximately 252.74 g/mol

This structure includes a pyrrolidine ring and a chloroacetamide moiety, which contribute to its reactivity and biological interactions.

This compound exhibits its biological effects through interactions with various biological targets. Key mechanisms include:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in neurotransmission, particularly acetylcholinesterase, which could impact cholinergic signaling pathways.

- Immunomodulatory Effects : The compound shows potential as an immunomodulator, influencing immune responses that may be beneficial in treating autoimmune diseases.

Pharmacological Studies

Research indicates that this compound has several notable pharmacological effects:

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and notable features of compounds related to this compound:

| Compound Name | Structure | Notable Features |

|---|---|---|

| N-(1-benzylpyrrolidin-3-yl)acetamide | C13H17N2O | Lacks chlorine; potential analgesic properties |

| N-(4-bromobenzyl)pyrrolidin-3-amine | C13H16BrN | Contains bromine; studied for neuroprotective effects |

| 1-benzylpyrrolidine | C12H17N | Simplest form; used as a precursor in synthetic chemistry |

This comparison illustrates how the chloroacetamide functionality enhances the reactivity and potential therapeutic applications of this compound compared to its analogs.

Immunomodulatory Effects

A study highlighted the immunomodulatory properties of similar compounds, suggesting a pathway for the development of treatments for autoimmune disorders. Specifically, compounds exhibiting structural similarities to this compound were shown to modulate cytokine production in vitro .

Neuroprotective Studies

Research involving neuroprotective agents has indicated that derivatives of pyrrolidine can exhibit significant protective effects against neurodegenerative conditions. While direct studies on this compound are still needed, the implications from related compounds suggest promising avenues for future research .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide?

- Answer: The synthesis typically involves reacting (R)-1-benzylpyrrolidin-3-amine with chloroacetyl chloride under basic conditions. For structurally related chloroacetamides, ethanol and piperidine at 0–5°C for 2 hours have been used to achieve optimal yields . Purification often employs column chromatography or recrystallization, with characterization via NMR and mass spectrometry .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Infrared (IR) spectroscopy verifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). For enantiomeric purity, chiral HPLC or X-ray crystallography with SHELX software is recommended .

Q. What safety protocols should be followed when handling This compound?

- Answer: Based on safety data for the S-enantiomer, use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols. Acute toxicity (oral LD₅₀ ~300–2000 mg/kg in rats) and skin irritation (category 2) have been reported for analogs; consult SDS for emergency measures .

Advanced Research Questions

Q. How does the chloroacetamide moiety influence the compound’s reactivity in nucleophilic substitution reactions?

- Answer: The electron-withdrawing chlorine atom enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., by amines or thiols). Kinetic studies using UV-Vis spectroscopy or LC-MS can monitor reaction progress, while Density Functional Theory (DFT) calculations predict regioselectivity .

Q. What biological activities are hypothesized for this compound based on structural analogs?

- Answer: Chloroacetamide derivatives exhibit antimicrobial and anticancer properties. For example, 2-chloro-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide inhibits Staphylococcus aureus (MIC = 8 µg/mL) and breast cancer cells (IC₅₀ = 12 µM). Target validation requires in vitro assays (e.g., MTT for cytotoxicity) and in silico docking against proteins like EGFR .

Q. How can researchers resolve discrepancies in reported synthetic yields for similar chloroacetamides?

- Answer: Optimize reaction parameters:

- Temperature: Lower temperatures (0–5°C) reduce side reactions .

- Catalysts: Lewis acids (e.g., ZnCl₂) improve acylation efficiency .

- Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Comparative studies using Design of Experiments (DoE) can identify critical factors .

Q. What methods are recommended for assessing enantiomeric purity of the (R)-configured compound?

- Answer: Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) resolves enantiomers. Optical rotation measurements ([α]D²⁵) and X-ray crystallography (using SHELXL for refinement) provide additional validation. For dynamic resolution, chiral auxiliaries or enzymatic methods may be employed .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Answer: Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (GROMACS) model binding to targets like kinases or GPCRs. Validate predictions with Surface Plasmon Resonance (SPR) for binding affinity (KD) and NMR titration for binding site mapping .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.